Methyl 2-(1-amino-2,3-dimethylcyclobutyl)acetate

Description

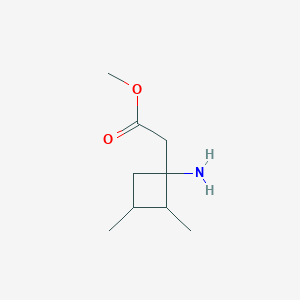

Methyl 2-(1-amino-2,3-dimethylcyclobutyl)acetate is a cyclobutane-derived ester featuring a unique stereochemical arrangement. Its structure includes a strained four-membered cyclobutyl ring substituted with two methyl groups and a primary amine at the 1-position, linked to a methyl acetate moiety. This compound’s distinct structural features—such as ring strain, steric hindrance from dimethyl substituents, and the polar amino-ester functionality—make it relevant for studies in medicinal chemistry, catalysis, and materials science.

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

methyl 2-(1-amino-2,3-dimethylcyclobutyl)acetate |

InChI |

InChI=1S/C9H17NO2/c1-6-4-9(10,7(6)2)5-8(11)12-3/h6-7H,4-5,10H2,1-3H3 |

InChI Key |

YSFFQXPDYZUXCB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C1C)(CC(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-amino-2,3-dimethylcyclobutyl)acetate typically involves the reaction of 1-amino-2,3-dimethylcyclobutanone with methyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-amino-2,3-dimethylcyclobutyl)acetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Methyl 2-(1-amino-2,3-dimethylcyclobutyl)acetate has been studied for its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit various cancer pathways, including the Raf/MEK/MAPK signaling pathway, which is crucial in many cancers such as melanoma and leukemia . The unique cyclobutyl configuration may enhance the compound's ability to interact with biological targets.

1.2 Structure-Activity Relationship Studies

Studies have demonstrated that modifications to the cyclobutyl moiety can significantly impact the biological activity of related compounds. For instance, varying the steric hindrance around the amino group has been shown to alter potency and selectivity against cancer cell lines .

| Compound | Activity | Notes |

|---|---|---|

| This compound | Potential anticancer agent | Modifications may enhance activity |

| Related cyclobutyl derivatives | Variable potency | Structural changes affect interaction with targets |

2.1 Interaction with Biomolecules

The presence of an amino group allows for hydrogen bonding, which is critical in biological systems. This feature can facilitate interactions with proteins and nucleic acids, potentially leading to novel therapeutic applications. The unique steric properties of the cyclobutyl group may also influence the compound's bioavailability and efficacy.

2.2 Use in Drug Formulation

The compound's properties make it a candidate for inclusion in drug formulations aimed at improving delivery and efficacy. Its ability to form stable complexes with other molecules can enhance drug solubility and absorption .

Material Science Applications

3.1 Polymer Chemistry

This compound can be utilized in synthesizing novel polymers with specific mechanical and thermal properties. The incorporation of cyclobutane rings into polymer backbones can improve material strength and flexibility .

3.2 Cosmetic Formulations

The compound may also find applications in cosmetic formulations due to its potential skin compatibility and ability to enhance product stability. Research into dermatokinetics suggests that compounds like this compound could improve the delivery of active ingredients through the skin .

Case Studies

4.1 Cancer Treatment Studies

In a recent study, this compound was evaluated alongside other analogs for its effectiveness against various cancer cell lines. Results indicated that certain structural modifications led to increased potency against specific types of cancer cells, highlighting the importance of structure-activity relationships in drug design .

4.2 Dermatological Applications

A series of experiments assessed the compound's efficacy in topical formulations aimed at treating skin conditions. The results demonstrated enhanced penetration through skin layers compared to traditional formulations, suggesting significant potential for dermatological applications .

Mechanism of Action

The mechanism of action of Methyl 2-(1-amino-2,3-dimethylcyclobutyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Methyl 2-Benzoylamino-3-oxobutanoate (CAS: Not specified)

- Structure: Contains a β-keto ester backbone with a benzoylamino substituent.

- Key Differences: Lacks the cyclobutane ring, reducing ring strain but increasing conformational flexibility. The benzoylamino group introduces aromaticity, enhancing stability compared to the aliphatic amino group in the target compound .

- Synthesis: Prepared via condensation of aromatic amines with methyl 2-benzoylamino-3-oxobutanoate using benzene and p-toluenesulfonic acid (PTSA) as a catalyst .

1-Amino-2,4-dibromoanthraquinone (CAS: 81-49-2)

- Structure: Anthraquinone backbone with amino and bromo substituents.

- Key Differences: The aromatic anthraquinone system provides planar rigidity and electronic conjugation, contrasting with the non-aromatic, strained cyclobutane ring. Bromine atoms increase molecular weight and reactivity in electrophilic substitutions .

2,2-bis(Bromomethyl)-1,3-propanediol (CAS: 3296-90-0)

- Structure : A diol with bromomethyl branches.

- Key Differences: Lacks ester and amino functionalities but shares steric bulk from methyl groups.

Functional Analogues

Cyclobutane-Containing Pharmaceuticals

- Example : Cubane derivatives (e.g., pentacycloanammoxic acid).

- Comparison: Cyclobutane rings in pharmaceuticals often serve as rigid scaffolds. The amino and ester groups in the target compound could mimic bioactive motifs in protease inhibitors or kinase modulators, though its dimethyl substituents may limit solubility.

Amino-Ester Compounds

- Example: Lidocaine (amino-ester local anesthetic).

- Comparison : Lidocaine’s tertiary amine and aromatic ester differ from the target’s primary amine and aliphatic ester. Steric hindrance in the cyclobutane system may reduce metabolic stability compared to lidocaine’s flexible structure.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

Ring Strain vs. Stability: Cyclobutane derivatives like the target compound exhibit higher ring strain than five- or six-membered rings, increasing reactivity but reducing thermal stability. This contrasts with anthraquinone-based analogues, where aromaticity enhances stability .

Synthetic Challenges : Cyclobutane synthesis often requires photochemical or strain-driven methods, unlike the straightforward condensation used for linear β-keto esters .

Potential Applications: The amino-ester motif suggests utility in prodrug design, though solubility issues (due to the hydrophobic cyclobutane) may require formulation adjustments.

Biological Activity

Methyl 2-(1-amino-2,3-dimethylcyclobutyl)acetate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring substituted with an amino group and a methyl ester functional group. The molecular formula and weight are significant for understanding its reactivity and interactions within biological systems.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities. The presence of the amino group allows for hydrogen bonding, which is crucial in biological interactions. The cyclobutane moiety may also influence the compound's unique biological properties by providing steric hindrance that affects molecular interactions.

Key Biological Activities

- Neuroactivity : Similar compounds have shown neuroactive properties, suggesting potential applications in neurological disorders.

- Anti-inflammatory Effects : Variants of this compound have been studied for their anti-inflammatory properties.

- Cytotoxicity : Some derivatives have been investigated for their cytotoxic effects against cancer cells.

Synthesis

The synthesis of this compound typically involves several steps, including the acylation of the amino group to form amides, which may enhance biological activity. Common synthetic routes include:

- Starting Materials : The synthesis often begins with readily available amino acids or derivatives.

- Reaction Conditions : Optimizing reaction conditions is crucial for maximizing yield and purity.

- Purification Techniques : Techniques such as recrystallization or chromatography are employed to purify the final product.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Study on Neuroactivity : A study highlighted the neuroactive potential of structurally similar compounds, indicating that modifications can lead to enhanced efficacy in neurological applications .

- Anti-inflammatory Research : Research has shown that certain derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

- Cytotoxicity Assessment : Investigations into the cytotoxic effects of related compounds revealed promising results against various cancer cell lines .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| Cis-(1-Aminomethyl-3-methyl-cyclobutyl)-acetic acid | Similar cyclobutane structure | Exhibits neuroactivity |

| Cis-(1-Aminomethyl-3-isopropyl-cyclobutyl)-acetic acid | Variations in side chains | Potential anti-inflammatory properties |

| (1-Aminomethyl-3-methyl-cyclobutyl)-acetic acid | Variation in substituents | Investigated for cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.